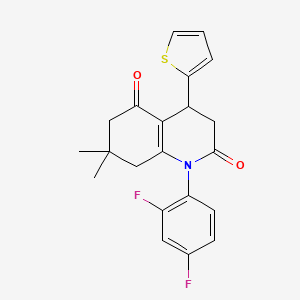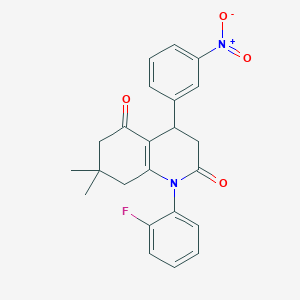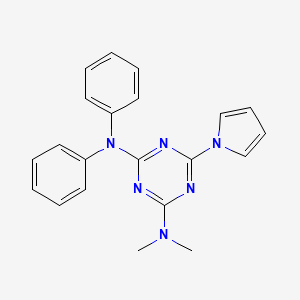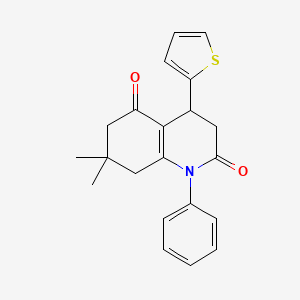![molecular formula C27H30N2O3 B11495487 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione](/img/structure/B11495487.png)
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione is a complex organic compound featuring an indole moiety, a benzyloxy group, and a cyclohexane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole.
Formation of the Cyclohexane-1,3-dione Structure: This can be achieved through a Claisen condensation reaction, where esters react with ketones in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Benzyl halides, Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[1-({2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione: Similar structure but lacks the methyl group on the indole ring.
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione: Similar structure but with different substituents on the cyclohexane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H30N2O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[C-ethyl-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C27H30N2O3/c1-3-23(27-25(30)10-7-11-26(27)31)28-15-14-21-18(2)29-24-13-12-20(16-22(21)24)32-17-19-8-5-4-6-9-19/h4-6,8-9,12-13,16,29-30H,3,7,10-11,14-15,17H2,1-2H3 |
InChI Key |
CFSCVKFQWCIKGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C)C4=C(CCCC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyridazin-3-one, 6-(4-amino-6-ethylamino-[1,3,5]triazin-2-yloxy)-2-methyl-](/img/structure/B11495429.png)
![12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B11495435.png)
![3-(4-Chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}propanoic acid](/img/structure/B11495439.png)
![N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine](/img/structure/B11495442.png)

![7'-amino-2'-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11495458.png)
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-5-oxo-N-phenylprolinamide](/img/structure/B11495465.png)
![2'-amino-1'-(3-chloro-2-methylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495479.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11495480.png)


![5-(2,5-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11495497.png)

